

# Physicochemical properties of Captopril EP Impurity C

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## Compound of Interest

Compound Name: Captopril EP Impurity C

Cat. No.: B193043

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An In-Depth Technical Guide to the Physicochemical Properties of **Captopril EP Impurity C**

## Introduction

**Captopril EP Impurity C** is a known impurity of Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.<sup>[1][2][3][4]</sup> As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the physicochemical properties of **Captopril EP Impurity C**, along with detailed experimental protocols for its analysis, tailored for researchers, scientists, and drug development professionals.

## Chemical Identity and Physicochemical Properties

**Captopril EP Impurity C** is chemically identified as (2RS)-2-methyl-3-sulfanylpropanoic acid.<sup>[5][6]</sup> It is a small molecule containing both a thiol (-SH) and a carboxylic acid (-COOH) functional group. The presence of these functional groups dictates its chemical reactivity and physical properties.

## General Information

Identifier	Data	Reference
IUPAC Name	(2RS)-2-methyl-3-sulfanylpropanoic acid	[5][6]
Synonyms	3-Mercapto-2-methylpropanoic acid, 3-Mercaptoisobutyric Acid	[5][7][8]
CAS Number	26473-47-2	[1][2][5][6]
Parent Drug	Captopril	[5]
Regulatory Status	European Pharmacopoeia (Ph. Eur.) Impurity	[6]

## Physicochemical Data

Property	Data	Reference
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub> S	[2][5][6][7]
Molecular Weight	120.17 g/mol	[1][2][5][6][7]
Accurate Mass	120.0245	[6]
Product Format	Typically supplied as a neat solid	[6][9]
Storage Temperature	-20°C	[6][9][10]
Shipping Condition	Shipped on wet ice or frozen	[9][10]

## Logical Relationship Diagram

The following diagram illustrates the relationship between the parent drug, Captopril, and its designated impurity.



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Relationship between Captopril and Impurity C.

## Experimental Protocols and Analytical Methodologies

The analysis and quantification of **Captopril EP Impurity C** are crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

### High-Performance Liquid Chromatography (HPLC-UV) Method

A stability-indicating HPLC method has been developed for the impurity profiling of Captopril, which is capable of separating Impurity C from the API and other related substances.[\[11\]](#)

Experimental Protocol:

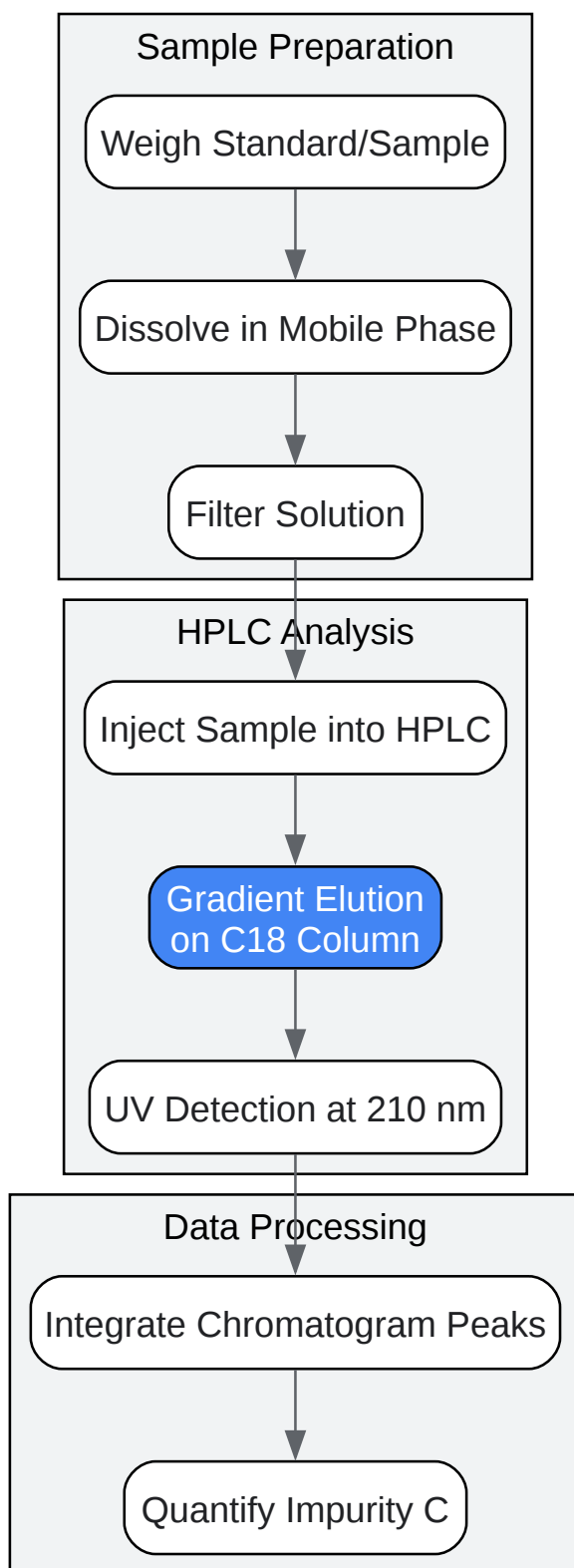
- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Column: The separation is optimally achieved using a Luna C18 (2) column (250 x 4.6 mm, 5 µm particle size).[\[11\]](#)
- Mobile Phase: A gradient mixture of 15 mM phosphoric acid (Aqueous) and acetonitrile (Organic).[\[11\]](#)
- Gradient Elution:
  - 0-1 min: 95% Aqueous, 5% Organic
  - 1-20 min: Gradient shift from 95% to 50% Aqueous[\[11\]](#)
- Flow Rate: 1.2 mL/min.[\[11\]](#)
- Column Temperature: 50°C.[\[11\]](#)
- Detection: UV detection is performed at a wavelength of 210 nm.[\[11\]](#)

- Sample Preparation: Standard and sample solutions are prepared by dissolving the substance in the mobile phase.

This method has been shown to effectively separate Captopril from its official impurities, including A, B, C, D, and E, as well as those formed under forced degradation conditions.[\[11\]](#)

## Analytical Workflow Diagram

The general workflow for the analysis of **Captopril EP Impurity C** using the HPLC method is depicted below.



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General workflow for HPLC analysis of Impurity C.

## Spectroscopic Characterization

While HPLC is used for separation and quantification, spectroscopic methods are essential for unequivocal structural confirmation.

- Mass Spectrometry (MS): MS and tandem MS (MS/MS) are used to determine the molecular weight and fragmentation patterns of impurities, which is critical for structural elucidation.[12] [13] These techniques are often coupled with liquid chromatography (LC-MS).[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the chemical structure and connectivity of atoms.[12] 2D-NMR techniques can further help in assigning complex structures, making NMR an invaluable tool for identifying and characterizing process-related impurities and degradation products.[14]

## Stability and Storage

The stability of Captopril and its impurities is a significant concern. The primary degradation pathway for Captopril involves the oxidation of its sulfhydryl group to form Captopril disulfide (Impurity A).[11][15] Captopril is most stable in aqueous solutions below pH 4.0.[15] Given that Impurity C also contains a thiol group, it is likely susceptible to similar oxidative degradation.

For analytical purposes, **Captopril EP Impurity C** reference standards are typically stored at  $-20^\circ\text{C}$  in a tightly sealed container to prevent degradation and ensure long-term stability.[6][9] [10]

## Conclusion

A thorough understanding of the physicochemical properties of **Captopril EP Impurity C** is fundamental for the development of robust analytical methods and effective quality control strategies. This guide summarizes the key chemical identifiers, physical properties, and established analytical protocols for this specific impurity. The detailed HPLC method provides a reliable approach for its quantification, while spectroscopic techniques like MS and NMR are indispensable for its structural confirmation. Adherence to proper storage and handling conditions is paramount to maintaining the integrity of the reference standard for accurate and reproducible analytical results.

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